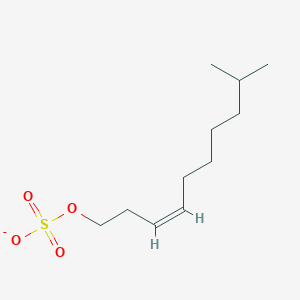
(3Z)-9-methyldec-3-en-1-yl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-9-methyldec-3-en-1-yl sulfate is an organosulfate oxoanion that is the conjugate base of (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z)-9-methyldec-3-en-1-yl hydrogen sulfate.
Applications De Recherche Scientifique
Sulfated Polymers and Biomaterials
Sulfated chitin and chitosan are natural, biocompatible polymers that have been chemically modified with sulfate to create bifunctional materials. These modified materials retain the original properties of chitin and chitosan while gaining new or improved features. Notably, sulfated chitin and chitosan have demonstrated a variety of applications, including the adsorption of metal ions, roles in drug delivery systems, and uses in antibacterial fields. This indicates that sulfated derivatives of natural polymers have significant potential in biomedical applications (Jayakumar et al., 2007).
Sulfate Metabolism and Biological Systems
The sulfate conjugation pathway plays a critical role in drug and neurotransmitter biotransformation. Phenol sulfotransferase (PST) is a key enzyme in this pathway, catalyzing the sulfation of various compounds. Studies on human platelet thermolabile phenol sulfotransferase (TL PST) activity suggest that variations in this enzyme's activity could be due to genetic factors, indicating a possible genetic influence on sulfate conjugation processes in the body (Price et al., 1988).
Sulfate in Environmental Applications
Sulfate-reducing bacteria (SRB) are utilized in various environmental remediation processes, especially for treating sulfate-containing wastewater. The metabolism of SRBs and their responses to environmental stresses, such as changes in pH, temperature, and salinity, are crucial for optimizing these bioremediation processes. Research indicates the potential for recovering valuable resources, such as biohydrogen and hydrocarbons, through processes mediated by SRBs (Qian et al., 2019).
Sulfate in Materials Science
Sulfate ions can interact with components in cementitious materials, leading to reactions that may affect the durability of structures. Understanding the interactions between sulfate ions and construction materials is crucial for optimizing material properties and ensuring the longevity of infrastructures (Irassar, 2009).
Propriétés
Nom du produit |
(3Z)-9-methyldec-3-en-1-yl sulfate |
|---|---|
Formule moléculaire |
C11H21O4S- |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
[(Z)-9-methyldec-3-enyl] sulfate |
InChI |
InChI=1S/C11H22O4S/c1-11(2)9-7-5-3-4-6-8-10-15-16(12,13)14/h4,6,11H,3,5,7-10H2,1-2H3,(H,12,13,14)/p-1/b6-4- |
Clé InChI |
KFSZKAMIIWDKKZ-XQRVVYSFSA-M |
SMILES isomérique |
CC(C)CCCC/C=C\CCOS(=O)(=O)[O-] |
SMILES canonique |
CC(C)CCCCC=CCCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({(1r,2s)-3-Oxo-2-[(2z)-Pent-2-En-1-Yl]cyclopentyl}acetyl)-L-Isoleucine](/img/structure/B1261376.png)
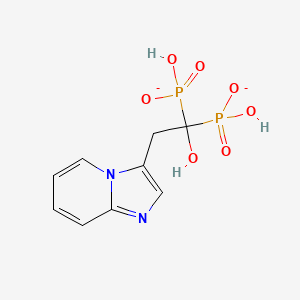

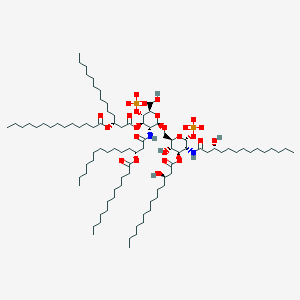
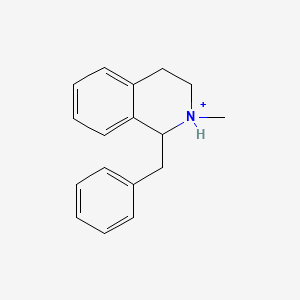
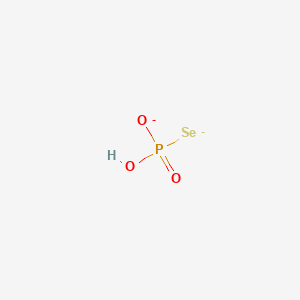
![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-5-(2-oxo-1-piperidinyl)-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1261391.png)

![magnesium;methyl 16-ethenyl-11-ethyl-12-formyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(Z)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,24-diazonia-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaene-3-carboxylate](/img/structure/B1261393.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-5-[(4-methylphenyl)methylcarbamoyl]-4-propan-2-ylpyrazol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B1261394.png)
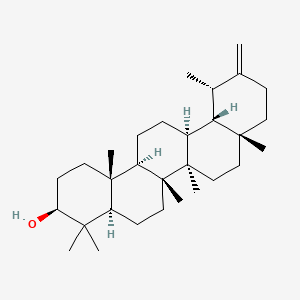
![Methyl 3-[2-(2,6-dichlorophenyl)quinolin-6-yl]alaninate](/img/structure/B1261396.png)
![2-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1261397.png)
![5-(5-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1261399.png)